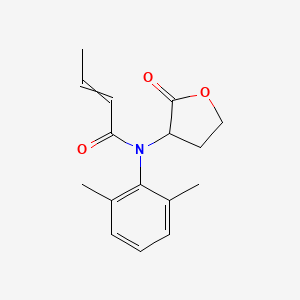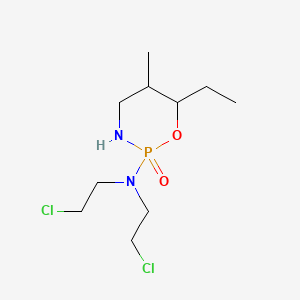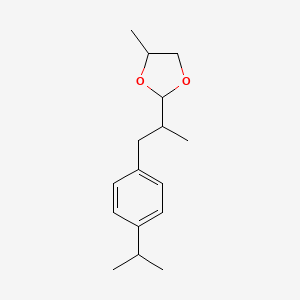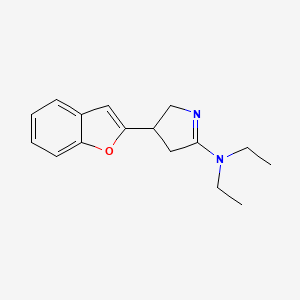
alpha-(Pentamethylphenyl)-1-imidazoleethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Pentamethylphenyl)-1-imidazoleethanol: is a synthetic organic compound characterized by the presence of a pentamethylphenyl group attached to an imidazole ring, which is further connected to an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Pentamethylphenyl)-1-imidazoleethanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Pentamethylphenyl Group: The pentamethylphenyl group can be introduced via Friedel-Crafts alkylation using pentamethylbenzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethanol Moiety: The final step involves the reaction of the imidazole derivative with an appropriate ethanol derivative under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Alpha-(Pentamethylphenyl)-1-imidazoleethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the specific conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the ethanol moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophilic reagents like halides, amines, and thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives or ethanol derivatives.
Applications De Recherche Scientifique
Alpha-(Pentamethylphenyl)-1-imidazoleethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of alpha-(Pentamethylphenyl)-1-imidazoleethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, and other cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Alpha-(Trimethylphenyl)-1-imidazoleethanol
- Alpha-(Tetramethylphenyl)-1-imidazoleethanol
- Alpha-(Hexamethylphenyl)-1-imidazoleethanol
Comparison: Alpha-(Pentamethylphenyl)-1-imidazoleethanol is unique due to the presence of five methyl groups on the phenyl ring, which can influence its chemical reactivity, steric properties, and interaction with biological targets. This distinguishes it from other similar compounds with different numbers of methyl groups, affecting its overall behavior and applications.
Propriétés
Numéro CAS |
73931-97-2 |
|---|---|
Formule moléculaire |
C16H22N2O |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
2-imidazol-1-yl-1-(2,3,4,5,6-pentamethylphenyl)ethanol |
InChI |
InChI=1S/C16H22N2O/c1-10-11(2)13(4)16(14(5)12(10)3)15(19)8-18-7-6-17-9-18/h6-7,9,15,19H,8H2,1-5H3 |
Clé InChI |
FHWSSJUYUPONQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C)C(CN2C=CN=C2)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


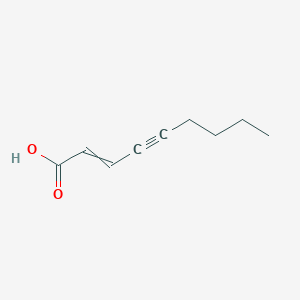


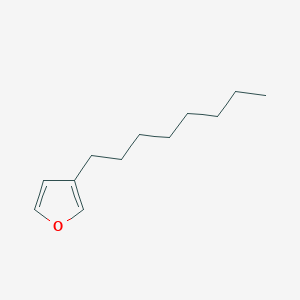
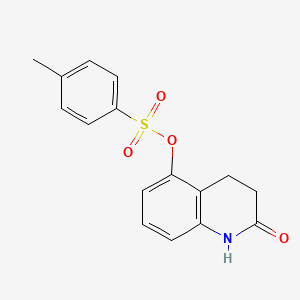
silane](/img/structure/B14446906.png)
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
